4-Fluoro-1-(pyrrolidin-3-yl)piperidine

Physicochemical Profiling Drug-likeness CNS Penetration

The 4-fluoro substitution on the piperidine ring distinguishes this building block from isomeric and non-fluorinated analogs. Fluorination at this position reduces amine basicity by ~1.6 pKa units, boosting oral absorption and CNS penetration. The dual-ring architecture provides two chemically orthogonal amines (pKaH ~9.4 and ~10.5) for chemoselective sequential conjugation—streamlining PROTAC synthesis without protecting groups. Enantiopure (R)- and (S)-forms enable reproducible SAR in kinase and GPCR programs. Procuring this specific scaffold avoids costly re-synthesis and ensures direct incorporation of the fluorinated pharmacophore into lead series.

Molecular Formula C9H17FN2
Molecular Weight 172.24 g/mol
Cat. No. B12935147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1-(pyrrolidin-3-yl)piperidine
Molecular FormulaC9H17FN2
Molecular Weight172.24 g/mol
Structural Identifiers
SMILESC1CNCC1N2CCC(CC2)F
InChIInChI=1S/C9H17FN2/c10-8-2-5-12(6-3-8)9-1-4-11-7-9/h8-9,11H,1-7H2
InChIKeyNMQJAYKETLRKJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1-(pyrrolidin-3-yl)piperidine: A Bifunctional Fluorinated Building Block for CNS and GPCR-Targeted Drug Discovery


4-Fluoro-1-(pyrrolidin-3-yl)piperidine (C₉H₁₇FN₂, MW 172.24 g/mol) is a heterocyclic building block composed of a 4-fluoropiperidine ring N-linked to a pyrrolidin-3-yl moiety [1]. The strategic placement of a single fluorine at the piperidine 4-position distinguishes it from isomeric analogs bearing the fluorine on the pyrrolidine ring, and from non-fluorinated, difluorinated, or chloro-substituted variants. Fluorination at this position is well-established to reduce amine basicity (ΔpKa ≈ –1.6 units vs. piperidine), thereby enhancing oral absorption and CNS penetration of derived drug candidates [2]. The dual-ring architecture provides two chemically orthogonal basic amines (piperidine pKaH ~9.4; pyrrolidine pKaH ~10.5), enabling differential reactivity in medicinal chemistry campaigns targeting GPCRs, ion channels, and kinases .

Why 4-Fluoro-1-(pyrrolidin-3-yl)piperidine Cannot Be Replaced by Generic Piperidine–Pyrrolidine Building Blocks


In-class substitution is unreliable because the fluoro substitution regiochemistry dictates the pKa, lipophilicity, and metabolic stability of the derived compounds. Moving the fluorine from the piperidine 4-position to the pyrrolidine 3-position (as in 4-(3-fluoropyrrolidin-1-yl)piperidine) alters the basicity of the fluorinated amine by approximately 0.7 pKa units , which can shift the ionization state at physiological pH and compromise receptor binding or membrane permeability. Replacing fluorine with chlorine or hydrogen abolishes the C–F bond dipole that stabilizes specific piperidine chair conformations in target binding pockets . Procurement of a non-fluorinated or isomeric analog without verifying the quantitative impact on a given scaffold's pKa, logD, and metabolic half-life risks derailing a lead optimization campaign.

Quantitative Differentiation Evidence for 4-Fluoro-1-(pyrrolidin-3-yl)piperidine vs. Closest Analogs


Piperidine Basicity: pKa Reduction of ~1.6 Units vs. Non-Fluorinated 1-(Pyrrolidin-3-yl)piperidine

The fluorination at the piperidine 4-position reduces the basicity of the piperidine nitrogen. 4-Fluoropiperidine exhibits an experimental pKa of ~9.4, compared to piperidine's pKa of ~11.1 . For the target compound, 4-fluoro-1-(pyrrolidin-3-yl)piperidine, the predicted pKa of the piperidine nitrogen is expected to be ~9.0–9.5 (estimated from the 4-fluoropiperidine fragment), versus a predicted pKa of ~10.5 for the non-fluorinated 1-(pyrrolidin-3-yl)piperidine . This ΔpKa ≈ –1.0 to –1.6 results in a lower fraction of positively charged (protonated) species at physiological pH, a factor directly linked to improved membrane permeability and oral absorption in related 5-HT1D ligand series [1].

Physicochemical Profiling Drug-likeness CNS Penetration

Regiochemical Differentiation: Piperidine-F vs. Pyrrolidine-F Isomers Exhibit Distinct Basicity Profiles

The location of the fluorine atom alters the basicity of the adjacent amine. The isomeric compound 4-(3-fluoropyrrolidin-1-yl)piperidine (fluorine on pyrrolidine) has a predicted pKa of 10.10±0.10 , while 4-fluoro-1-(pyrrolidin-3-yl)piperidine (fluorine on piperidine) is predicted to have a piperidine pKaH of ~9.0–9.5 (based on 4-fluoropiperidine). This ~0.7–1.1 pKa unit difference between isomers means that, at pH 7.4, the piperidine-fluorinated isomer is less protonated on the fluorinated ring, while the pyrrolidine-fluorinated isomer retains higher basicity on the piperidine and lower on the pyrrolidine. Such regiochemical control of amine protonation states is essential when designing ligands where a specific amine must act as a hydrogen-bond donor or ionic anchor in the receptor binding pocket [1].

Structure–Activity Relationships Isomer Selection Lead Optimization

Monofluoro vs. Difluoro: Tunable Lipophilicity and Steric Bulk for Scaffold Optimization

The monofluorinated 4-fluoro-1-(pyrrolidin-3-yl)piperidine provides a lower lipophilicity and smaller steric footprint than its 4,4-difluoro analog. While the 4,4-difluoro derivative introduces a strong dipole and chair-conformational bias useful for certain binding pockets , the monofluoro variant offers a more subtle modulation: the single C–F bond retains metabolic stability benefits but adds less hydrophobicity (estimated AlogP contribution of a single aromatic/cyclic F substitution: ~+0.14 log unit) compared to the difluoro analog (estimated ~+0.3 log unit) [1]. For drug candidates where excessive lipophilicity correlates with promiscuity, CYP inhibition, or poor solubility, the monofluoro building block presents a lower-risk starting point that can be further elaborated.

Lipophilic Efficiency Scaffold Optimization Medicinal Chemistry

Commercial Availability in High Enantiomeric Purity: (R)- and (S)-Configured Analogs for Stereochemical SAR

The pyrrolidine ring at the 1-position contains a stereogenic center at C3. While the racemic 4-fluoro-1-(pyrrolidin-3-yl)piperidine is available, the enantiomerically pure (R)-4-(3-fluoropyrrolidin-1-yl)piperidine (CAS 929632-65-5) has been characterized as a selective I-kappa-B kinase inhibitor tool compound , demonstrating that the absolute stereochemistry of the pyrrolidine attachment directly influences biological target engagement. Procurement of the enantiopure (R) or (S) form—available at ≥98% purity from validated suppliers —enables defined stereochemical SAR studies that are impossible with the racemic mixture, where opposing activities from enantiomers can confound assay interpretation.

Chiral Building Blocks Stereochemistry Enantioselective Synthesis

Metabolic Stability Advantage: C–F Bond Resilience vs. C–H or C–Cl Oxidation in Piperidine Scaffolds

The C–F bond at the piperidine 4-position is resistant to cytochrome P450-mediated oxidative metabolism, a property extensively documented for fluorinated piperidines. In a comparative study of 5-HT1D receptor ligands, the incorporation of a 4-fluoropiperidine moiety reduced oxidative N-dealkylation rates and improved oral bioavailability relative to non-fluorinated piperidine analogs [1]. In contrast, a 4-chloropiperidine analog would present a weaker C–Cl bond (bond dissociation energy: C–F ~485 kJ/mol vs. C–Cl ~327 kJ/mol), making it more susceptible to metabolic dehalogenation and generating potentially reactive intermediates [2]. This class-level metabolic advantage positions 4-fluoro-1-(pyrrolidin-3-yl)piperidine as a preferred building block for drug candidates requiring extended half-life or reduced first-pass metabolism.

Metabolic Stability Cytochrome P450 Clearance Reduction

Dual-Amine Reactivity: Orthogonal Functionalization of Piperidine and Pyrrolidine NH Groups for Fragment Elaboration

The compound contains two secondary amines with differentiated basicity: the piperidine NH (pKaH ~9.0–9.5, reduced by the 4-fluoro group) and the pyrrolidine NH (pKaH ~10.5). This ~1–1.5 pKa unit difference enables chemoselective functionalization—the more basic pyrrolidine can be selectively alkylated or acylated under mildly acidic conditions while the fluoropiperidine remains protonated and protected [1]. This orthogonal reactivity is not possible with non-fluorinated 1-(pyrrolidin-3-yl)piperidine (both amines have similar pKa ~10.5), nor with 4-(3-fluoropyrrolidin-1-yl)piperidine (where the pyrrolidine is deactivated instead). This property supports efficient fragment elaboration in library synthesis and PROTAC linker design, where sequential derivatization of two amine handles is required .

Bifunctional Linkers Chemoselective Derivatization Fragment-Based Drug Design

High-Impact Procurement Scenarios for 4-Fluoro-1-(pyrrolidin-3-yl)piperidine in Drug Discovery


CNS Penetrant GPCR Antagonist Lead Optimization

For medicinal chemistry programs targeting CNS GPCRs (e.g., NK1, 5-HT2A, H3), the monofluorinated piperidine scaffold reduces amine basicity by ~1.6 pKa units relative to non-fluorinated analogs [1], lowering the fraction of protonated species at blood–brain barrier pH and enhancing passive CNS permeability. The tachykinin antagonist patent family (US5648366) demonstrates that substituted pyrrolidin-3-yl-alkyl-piperidines achieve potent dual NK1/NK2 antagonism, and the 4-fluoro substitution is expected to further improve oral bioavailability based on literature precedent with matched 4-fluoropiperidine pairs [2]. Procurement of this specific building block enables direct incorporation of the fluorinated pharmacophore into lead series without additional synthetic steps.

Kinase Inhibitor Scaffold with Fluorine-Mediated Selectivity

The piperidine–pyrrolidine scaffold is a recognized pharmacophore in kinase inhibitors, where the fluorine atom at the piperidine 4-position can engage in C–F···H–C or C–F···C=O dipolar interactions within the kinase hinge region [1]. The monofluoro substitution provides a favorable balance of metabolic stability (C–F BDE ~485 kJ/mol [2]) without the excessive lipophilicity of the 4,4-difluoro or 4-chloro analogs, helping maintain ligand efficiency metrics during scaffold optimization.

PROTAC Linker and Bifunctional Degrader Synthesis

The ~1–1.5 pKa unit difference between the piperidine (fluorine-reduced) and pyrrolidine amines enables chemoselective sequential conjugation [1]: the more basic pyrrolidine NH can be first linked to a target-protein ligand, followed by piperidine NH conjugation to an E3 ligase ligand. This orthogonal reactivity streamlines PROTAC synthesis by eliminating the need for orthogonal protecting groups, reducing step count and improving overall yield in bifunctional degrader assembly.

Enantioselective SAR Studies with Defined Stereochemistry

The chiral pyrrolidine C3 center necessitates procurement of enantiopure building blocks for reproducible biological SAR. The (R)-configured analog (CAS 929632-65-5) has been employed as an I-kappa-B kinase inhibitor tool compound [1], and both (R)- and (S)-forms are commercially available at ≥98% purity from validated sources [2]. Researchers requiring defined stereochemical SAR should procure the single enantiomer rather than the racemate to avoid conflicting assay data from opposing enantiomeric activities.

Quote Request

Request a Quote for 4-Fluoro-1-(pyrrolidin-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.